(-)-Fucose-13C-3

Description

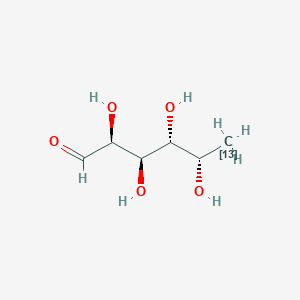

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(613C)hexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1+1 |

InChI Key |

PNNNRSAQSRJVSB-CERMPYPXSA-N |

Isomeric SMILES |

[13CH3][C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Fucose-13C-3 chemical properties and structure

An In-depth Technical Guide to (-)-Fucose-13C-3: Chemical Properties and Structure

Introduction

(-)-Fucose, also known as L-Fucose, is a deoxyhexose monosaccharide that plays a critical role in various biological processes.[1][2] It is a fundamental component of many N- and O-linked glycans and glycolipids in organisms ranging from bacteria to mammals.[1][3] Structurally, it is distinguished from other common mammalian sugars by its L-configuration and the absence of a hydroxyl group at the C-6 position, making it equivalent to 6-deoxy-L-galactose.[2] In biological systems, fucosylated glycans are involved in cell-cell recognition, selectin-mediated leukocyte adhesion, host-microbe interactions, and the determination of ABO blood group antigens.[1][4]

The isotopically labeled variant, this compound, is a stable isotope-labeled version of L-Fucose where the carbon atom at the third position (C-3) is replaced with the heavy isotope ¹³C. This specific labeling makes it an invaluable tool for researchers in metabolism, drug development, and glycobiology. The ¹³C label allows for the tracing of fucose through metabolic pathways and its incorporation into complex glycoconjugates using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Properties and Structure

The introduction of a single ¹³C isotope at the C-3 position does not significantly alter the bulk chemical and physical properties of the molecule compared to its unlabeled counterpart, L-Fucose. However, it results in a mass shift of +1, which is readily detectable by mass spectrometry.

Structure:

-

Systematic Name: (2S,3R,4R,5S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol, with a ¹³C isotope at the C-3 position.

-

Common Name: 6-Deoxy-L-galactose-3-¹³C

-

Key Structural Features: L-Fucose is a deoxy sugar, meaning it lacks a hydroxyl group at the C-6 position, which is instead a methyl group.[2] It exists in equilibrium between its open-chain aldehyde form and its more stable cyclic pyranose forms (α and β anomers). The ¹³C label is specifically located at the C-3 position of the pyranose ring.

Quantitative Data

The following tables summarize the key quantitative data for L-Fucose, which serves as a reference for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | ¹³CC₅H₁₂O₅ | [5][6] |

| Molecular Weight | 165.15 g/mol | [5][6] |

| Exact Mass | 165.071828 Da | Calculated |

| Appearance | White crystalline powder | [1] |

| Melting Point | 150-153 °C | [1] |

| Solubility | Soluble in water | [1] |

| Stability | Stable. Incompatible with strong oxidizing agents. |[1] |

Table 2: ¹H and ¹³C NMR Chemical Shifts for L-(-)-Fucose in D₂O

Note: This data is for the unlabeled compound and is provided as a reference. For this compound, the signal for C3 would show a large one-bond ¹³C-¹H coupling if observed in a ¹H spectrum, and the C3 resonance in the ¹³C spectrum would be significantly enhanced.

| Atom | α-anomer δ (ppm) | β-anomer δ (ppm) | Reference |

| ¹H NMR | |||

| H1 | 5.21 | 4.56 | [7] |

| H2 | 3.82 | 3.65 | [8] |

| H3 | 3.90 | 3.75 | [8] |

| H4 | 3.80 | 3.78 | [8] |

| H5 | 4.10 | 3.55 | [8] |

| H6 (CH₃) | 1.25 | 1.25 | [8] |

| ¹³C NMR | |||

| C1 | 93.1 | 97.1 | [7] |

| C2 | 68.9 | 72.5 | [8] |

| C3 | 70.2 | 73.8 | [8] |

| C4 | 72.8 | 73.0 | [8] |

| C5 | 67.2 | 71.5 | [8] |

| C6 (CH₃) | 16.5 | 16.5 | [8] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and utilization of isotopically labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for confirming the position of the ¹³C label and for studying the structure and dynamics of molecules containing this compound.

Methodology:

-

Sample Preparation: Dissolve ~5 mg of this compound in 0.6 mL of deuterium oxide (D₂O, 99.9%).[7] Allow the solution to stand for several hours to reach anomeric equilibrium.[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a triple-resonance probe.[7][8]

-

1D ¹³C NMR Acquisition: Acquire a proton-decoupled 1D ¹³C spectrum. A long recycle delay (e.g., 5 seconds) can be used for accurate quantification.[9] The signal corresponding to C-3 will be significantly enhanced due to the 99% ¹³C enrichment.

-

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: Acquire a 2D [¹H,¹³C]-HSQC spectrum to correlate the proton signals with their directly attached carbon atoms.[8] This experiment will definitively confirm the location of the ¹³C label by showing a strong correlation between the C-3 and H-3 signals.

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin®). Reference ¹H chemical shifts to an internal standard like DSS or to the residual HDO signal, and ¹³C chemical shifts to an external standard like dioxane.[10]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and isotopic enrichment of this compound.

Methodology (MALDI-TOF MS):

-

Sample Preparation: Dissolve the permethylated sample in methanol.[11]

-

Matrix Preparation: Prepare a matrix solution, for example, 10 mg/mL of 3,4-diaminobenzophenone in 75% aqueous acetonitrile.[11]

-

Spotting: Mix 1 µL of the sample solution with 1 µL of the matrix solution on a target plate and allow it to dry under vacuum.[11]

-

Data Acquisition: Acquire mass spectra using a MALDI-TOF/TOF mass spectrometer. The mass spectrum will show a peak corresponding to the [M+Na]⁺ or [M+H]⁺ adduct of this compound, confirming its molecular weight of 165.15 Da.

-

Tandem MS (MS/MS): Perform MS/MS analysis to study the fragmentation patterns. The fragmentation can provide further structural confirmation, although care must be taken as fucose migration can sometimes occur during mass spectrometric analysis, leading to chimeric fragments.[12]

Signaling Pathways and Experimental Workflows

Biosynthesis of GDP-L-Fucose

In mammals, the activated form of fucose used by enzymes is GDP-L-fucose. It is synthesized via two main pathways: the de novo pathway, which converts GDP-D-mannose, and the salvage pathway, which utilizes free L-fucose.[3][4] The de novo pathway is the primary source in most cells.[13]

Caption: The de novo synthesis pathway of GDP-L-Fucose from GDP-D-Mannose in mammalian cells.

Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the characterization and use of this compound in a research setting.

Caption: General experimental workflow for the structural verification and application of this compound.

References

- 1. L-Fucose | 2438-80-4 [chemicalbook.com]

- 2. Fucose - Wikipedia [en.wikipedia.org]

- 3. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. scbt.com [scbt.com]

- 6. L-Fucose-1-13C 99 atom % 13C | 83379-38-8 [sigmaaldrich.com]

- 7. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmse000036 L-(-)-Fucose at BMRB [bmrb.io]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 12. fhi.mpg.de [fhi.mpg.de]

- 13. Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Fucose Metabolism: A Technical Guide to Stable Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

Fucose, a deoxyhexose sugar, plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Alterations in fucosylation, the enzymatic addition of fucose to glycans, are increasingly recognized as hallmarks of various diseases, notably cancer. This technical guide provides an in-depth exploration of fucose metabolism and the powerful application of stable isotope tracing to dissect its intricate pathways. By leveraging the precision of mass spectrometry, researchers can quantitatively track the fate of isotope-labeled fucose precursors, offering unprecedented insights into metabolic fluxes and their dysregulation in disease. This knowledge is paramount for the identification of novel therapeutic targets and the development of innovative diagnostic and prognostic tools.

Core Fucose Metabolic Pathways

In mammalian cells, the activated form of fucose, guanosine diphosphate (GDP)-fucose, is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1][2][3]

-

The De Novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose in a two-step enzymatic reaction. GDP-mannose 4,6-dehydratase (GMDS) first converts GDP-mannose to GDP-4-keto-6-deoxymannose. Subsequently, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (TSTA3, also known as FX) catalyzes the conversion of this intermediate to GDP-fucose.[1][2] It is estimated that the de novo pathway is responsible for producing approximately 90% of the total cellular GDP-fucose pool.[2]

-

The Salvage Pathway: This pathway utilizes free fucose, derived from extracellular sources or the lysosomal degradation of glycoconjugates, to generate GDP-fucose. Fucokinase (FCSK) phosphorylates L-fucose to fucose-1-phosphate, which is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (FPGT).[1][2] While contributing a smaller fraction to the total GDP-fucose pool, the salvage pathway is a critical route for the incorporation of exogenous fucose.[2]

These two pathways are not entirely independent and exhibit a degree of interplay. For instance, exogenous fucose can suppress the de novo pathway, highlighting a regulatory feedback mechanism.[4][5]

Quantitative Insights from Stable Isotope Tracing

Stable isotope tracing is a powerful technique to quantitatively assess the contribution of different metabolic pathways to the synthesis of fucosylated glycans.[6] By culturing cells with substrates labeled with stable isotopes, such as ¹³C, researchers can trace the incorporation of these isotopes into fucose and its downstream products. Mass spectrometry is then employed to detect and quantify the isotopically labeled molecules.[7][8]

Key Findings from Isotope Tracing Studies

| Cell Line(s) | Labeled Substrate(s) | Key Quantitative Finding(s) | Reference(s) |

| HeLa | ³H-fucose (0.3 µM) | ~10% of GDP-fucose originated from exogenous fucose, while ~90% was synthesized de novo. | [4][5] |

| HepG2, Huh7, CHO | ¹³C-UL-fucose (50 µM for pre-labeling), ¹³C-1,2-glucose (5 mM), ¹³C-1,2,3-mannose (50 µM) | In the absence of exogenous fucose, glucose is a more significant contributor to N-glycan-associated fucose than mannose. Exogenous fucose at concentrations of ~30-50 µM suppresses the de novo pathway. The fucose salvage pathway is less sensitive to suppression by exogenous fucose compared to the de novo pathway. | [4][9] |

| Pancreatic Cancer Cell Lines (8988-S, 8988-T) | ¹³C-U-Glucose | Demonstrated the ability to detect ¹³C isotope incorporation from glucose into PMP-L-Fucose, confirming the feasibility of tracing glucose allocation to glycan synthesis. | [10] |

| HEK293T (wild-type and knockout) | L-fucose (various concentrations) | In TSTA3 knockout cells, which lack a functional de novo pathway, supplementation with fucose is essential for the synthesis of fucosylated structures. | [1][2][11] |

Experimental Protocols for Stable Isotope Tracing of Fucose Metabolism

The following provides a generalized workflow and detailed protocols for conducting stable isotope tracing experiments to study fucose metabolism.

Cell Culture and Stable Isotope Labeling

Objective: To incorporate stable isotope-labeled precursors into cellular metabolites and glycans.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium and supplements

-

Stable isotope-labeled substrates (e.g., ¹³C-U-glucose, ¹³C-UL-fucose)

-

Dialyzed fetal bovine serum (if required, to minimize unlabeled precursors)

Protocol:

-

Culture cells to the desired confluency in standard medium.

-

Prepare the labeling medium by supplementing the base medium with the stable isotope-labeled substrate at the desired concentration.

-

Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).

-

Add the labeling medium to the cells and incubate for the desired period. The labeling time will depend on the specific experimental goals and the turnover rate of the metabolites of interest.[4]

-

At the end of the labeling period, proceed immediately to sample collection.

Sample Preparation and Glycan Release

Objective: To extract proteins, release the N-glycans, and prepare them for mass spectrometry analysis.

Materials:

-

Cell lysis buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

PNGase F

-

Solid-phase extraction (SPE) cartridges for glycan cleanup

Protocol:

-

Harvest the cells and lyse them to extract proteins.

-

Reduce the disulfide bonds in the proteins by adding DTT and incubating at 60°C.

-

Alkylate the cysteine residues by adding IAA and incubating in the dark.

-

Digest the proteins into peptides using trypsin overnight at 37°C.[12]

-

Release the N-glycans from the glycopeptides by adding PNGase F and incubating.

-

Purify and enrich the released glycans using SPE cartridges.

Mass Spectrometry Analysis

Objective: To detect and quantify the mass shifts in fucose-containing glycans due to the incorporation of stable isotopes.

Instrumentation:

-

Liquid chromatography-mass spectrometry (LC-MS) system, such as a Q-TOF or Orbitrap mass spectrometer, capable of high-resolution analysis.[13]

Protocol:

-

Reconstitute the purified glycans in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC system for separation. A variety of column chemistries, such as HILIC, can be used for glycan separation.[14]

-

Analyze the eluting glycans using the mass spectrometer in either positive or negative ion mode.

-

Acquire full scan MS data to identify the different glycan species and their isotopic distributions.

-

Perform tandem MS (MS/MS) to confirm the identity of the fucosylated glycans.

Data Analysis and Metabolic Flux Calculation

Objective: To determine the extent of isotope incorporation and calculate the relative or absolute metabolic fluxes through the fucose synthesis pathways.

Software:

-

Software for processing raw mass spectrometry data (e.g., vendor-specific software, MZmine).

-

Software for metabolic flux analysis (e.g., INCA, OpenFLUX).

Protocol:

-

Process the raw MS data to identify the fucosylated glycans and determine the relative abundance of each isotopologue (M+1, M+2, etc.).

-

Correct for the natural abundance of stable isotopes.

-

The fractional contribution of the labeled precursor to the product can be calculated based on the isotopic enrichment.

-

For more complex metabolic flux analysis, the isotopic labeling patterns of multiple metabolites are used as input for mathematical models that describe the metabolic network.[7][8] These models can then be used to estimate the fluxes through the different pathways.

Applications in Drug Development

Understanding the dynamics of fucose metabolism through stable isotope tracing has significant implications for drug development.

-

Target Identification and Validation: By identifying key enzymes and transporters that are upregulated in disease, new therapeutic targets can be discovered. For example, inhibitors of GMDS or TSTA3 could selectively block the de novo synthesis of fucose in cancer cells.

-

Pharmacodynamic Biomarker Development: Stable isotope tracing can be used to monitor the effect of a drug on fucose metabolism in preclinical and clinical studies.[15] This can provide valuable information on target engagement and the biological activity of the compound.

-

Patient Stratification: Differences in fucose metabolism between individuals may influence their response to certain therapies. Isotope tracing studies could help to identify patient populations that are more likely to benefit from fucose-targeted therapies.

Conclusion

Stable isotope tracing, coupled with advanced mass spectrometry, provides a robust and quantitative platform for elucidating the complexities of fucose metabolism. This powerful approach enables researchers to dissect the contributions of the de novo and salvage pathways, identify metabolic vulnerabilities in disease, and accelerate the development of novel therapeutic strategies targeting fucosylation. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to unravel the critical role of fucose in health and disease.

References

- 1. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 12. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aspariaglycomics.com [aspariaglycomics.com]

- 14. Relative quantitation of glycosylation variants by stable isotope labeling of enzymatically released N-glycans using [12C]/[13C] aniline and ZIC-HILIC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. metsol.com [metsol.com]

A Preliminary Investigation of Fucosylation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, from cell-cell recognition and signaling to immune responses. Aberrations in fucosylation pathways are increasingly recognized as hallmarks of various diseases, including cancer and inflammatory disorders, making these pathways attractive targets for novel diagnostics and therapeutics. This technical guide provides an in-depth overview of the core fucosylation pathways, detailed methodologies for their investigation, and a summary of key quantitative data to aid researchers in this dynamic field.

Core Fucosylation Pathways

Fucosylation is a multi-step process that begins with the synthesis of the activated fucose donor, guanosine diphosphate (GDP)-fucose, and culminates in the transfer of fucose to acceptor molecules by fucosyltransferases.

GDP-Fucose Synthesis: De Novo and Salvage Pathways

In mammalian cells, GDP-fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1][2][3]

-

The De Novo Pathway: This is the primary route for GDP-fucose synthesis, accounting for approximately 90% of the total cellular pool.[3][4] It begins with GDP-mannose, which is converted to GDP-fucose in a two-step enzymatic process.[3][5]

-

The Salvage Pathway: This pathway utilizes free L-fucose, which can be obtained from extracellular sources (e.g., diet) or from the lysosomal degradation of fucosylated glycoconjugates, to generate GDP-fucose.[3][6] This pathway accounts for about 10% of the cellular GDP-fucose pool.[3]

Fucosyltransferases (FUTs) and Types of Fucosylation

Once synthesized in the cytosol, GDP-fucose is transported into the lumen of the Golgi apparatus and endoplasmic reticulum (ER) by a specific transporter, SLC35C1.[4] Inside these organelles, fucosyltransferases (FUTs) catalyze the transfer of fucose from GDP-fucose to various acceptor substrates, including glycoproteins and glycolipids.[5][7]

There are two main types of fucosylation based on the attachment site of the fucose residue:

-

Core Fucosylation: This involves the addition of fucose via an α1,6-linkage to the innermost N-acetylglucosamine (GlcNAc) of the N-glycan core.[4][8] In mammals, this reaction is exclusively catalyzed by α1,6-fucosyltransferase (FUT8).[4][9] Core fucosylation is crucial for modulating the function of many proteins, including antibodies and growth factor receptors.[8][10]

-

Terminal Fucosylation: This refers to the addition of fucose to the outer branches of N- and O-glycans, as well as glycolipids.[4] This process is carried out by a larger family of FUTs (FUT1-7, FUT9-11) that create different linkages, such as α1,2, α1,3, and α1,4.[4][5] These terminal fucose residues are key components of important biological structures like the ABO blood group antigens and Lewis antigens, which are involved in cell-cell recognition and immune responses.[4][7]

-

O-Fucosylation: A distinct type of fucosylation where fucose is directly linked to serine or threonine residues of proteins within specific consensus sequences, such as those in Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type 1 Repeats (TSRs).[11] This modification is catalyzed by protein O-fucosyltransferases (POFUTs) in the endoplasmic reticulum.[5][11]

References

- 1. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Mass Spectrometry-Based Glycoproteomic Workflows for Cancer Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

The Pivotal Role of L-Fucose in Mammalian Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fucose, a deoxyhexose monosaccharide, is a critical component of mammalian glycobiology, playing a fundamental role in a vast array of physiological and pathological processes. Unlike most sugars in mammals, L-fucose exists in the L-configuration and lacks a hydroxyl group at the C-6 position.[1] It is most often found as a terminal modification on N-linked and O-linked glycans, as well as glycolipids, where it is essential for mediating cellular interactions, signal transduction, and determining protein function.[2] Aberrations in fucosylation are increasingly recognized as hallmarks of various diseases, including cancer and chronic inflammation, making fucosylation pathways and their enzymatic regulators prime targets for novel therapeutic interventions and diagnostic biomarker development. This technical guide provides an in-depth exploration of the biological significance of L-fucose, detailing its metabolism, its functional roles in key signaling pathways, and its implications in disease. Furthermore, this guide furnishes researchers with a compilation of quantitative data and detailed experimental protocols to facilitate further investigation into this vital area of glycobiology.

L-Fucose Metabolism and Fucosylation

The incorporation of L-fucose into glycoconjugates is dependent on its activated form, guanosine diphosphate fucose (GDP-fucose). Mammalian cells synthesize GDP-fucose through two primary pathways: the de novo pathway and the salvage pathway.[1][2]

-

De Novo Pathway: This is the principal route for GDP-fucose synthesis, accounting for approximately 90% of the cellular pool.[3] The pathway begins with GDP-mannose, which is converted to GDP-fucose through a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX protein).[2][3]

-

Salvage Pathway: This pathway utilizes free L-fucose obtained from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates. Free fucose is phosphorylated by fucose kinase (FUK) to fucose-1-phosphate, which is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (GFPP).[4]

Once synthesized in the cytosol, GDP-fucose is transported into the lumen of the Golgi apparatus and the endoplasmic reticulum (ER) by a specific transporter, SLC35C1.[5] Within these compartments, a family of fucosyltransferases (FUTs) catalyzes the transfer of fucose to acceptor glycans on proteins and lipids.[5]

There are several types of fucosylation, defined by the linkage of fucose to the glycan chain:

-

Core Fucosylation: An α(1,6)-linkage of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, catalyzed exclusively by FUT8.[3]

-

Terminal Fucosylation: The addition of fucose to the outer branches of glycans, forming structures like the Lewis and sialyl Lewis antigens. This is carried out by several FUTs, including α(1,2)-FUTs (FUT1, FUT2) and α(1,3/4)-FUTs (FUT3, FUT4, FUT5, FUT6, FUT7, FUT9).[3][6]

-

O-Fucosylation: The direct attachment of fucose to serine or threonine residues within specific protein domains, such as Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type 1 Repeats (TSRs). This is mediated by Protein-O-Fucosyltransferases (POFUT1 and POFUT2).[5]

Biological Roles of L-Fucose

Cell Adhesion and Leukocyte Trafficking

One of the most well-characterized functions of L-fucose is its indispensable role in selectin-mediated cell adhesion.[2] Selectins are a family of C-type lectins expressed on leukocytes (L-selectin), platelets (P-selectin), and activated endothelial cells (E- and P-selectin). They recognize specific fucosylated carbohydrate structures, most notably the sialyl Lewis X (sLex) and sialyl Lewis A (sLea) antigens, on opposing cells. This interaction is critical for the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for their extravasation to sites of inflammation or injury.[7] The genetic disorder Leukocyte Adhesion Deficiency type II (LAD II), caused by a defect in the GDP-fucose transporter, leads to a global deficiency in fucosylated glycans and results in severe recurrent infections due to impaired leukocyte rolling.[2]

Modulation of Signaling Pathways

Fucosylation plays a critical role in fine-tuning key signaling pathways involved in development, differentiation, and disease.

-

Notch Signaling: O-fucosylation of EGF repeats on the Notch receptor by POFUT1 is essential for proper Notch signaling.[2] This modification is required for the interaction of Notch with its ligands (Delta and Jagged). Further elongation of the O-fucose by the Fringe glycosyltransferase can modulate ligand-specific activation of the Notch pathway, thereby influencing cell fate decisions during development.[2]

-

Epidermal Growth Factor Receptor (EGFR) Signaling: Fucosylation of EGFR has a complex, context-dependent regulatory role. Core fucosylation, catalyzed by FUT8, is generally required for high-affinity binding of EGF to its receptor and subsequent receptor dimerization and phosphorylation, thereby promoting downstream signaling.[1] Conversely, increased terminal α1,3-fucosylation on EGFR has been shown to suppress its dimerization and activation.

-

Tumor Necrosis Factor (TNF) Signaling: Fucosylation has been implicated in TNF-related apoptosis-inducing ligand (TRAIL) signaling. A deficiency in the de novo fucosylation pathway has been found to confer resistance to TRAIL-induced apoptosis in colorectal cancer cells. Furthermore, α-1,3 fucosylation of TNFR1 can enhance its binding to TNF-α, contributing to inflammatory responses and apoptosis in the context of osteoarthritis.[8]

L-Fucose in Disease

Given its central role in cell adhesion and signaling, it is not surprising that altered fucosylation is a common feature of many diseases.

-

Cancer: Increased fucosylation is a well-established hallmark of cancer. Elevated levels of core fucosylation and sLex/sLea antigens on tumor cells are associated with increased metastasis, invasion, and poor prognosis.[3] Fucosylated glycoproteins are shed into the circulation and can serve as valuable biomarkers. For instance, core-fucosylated alpha-fetoprotein (AFP-L3) is an FDA-approved biomarker for hepatocellular carcinoma.[3]

-

Inflammation: As detailed above, fucosylation is essential for leukocyte recruitment to inflammatory sites. Pathological conditions such as atherosclerosis and chronic inflammatory diseases are characterized by altered expression of fucosylated selectin ligands.[2]

-

Genetic Disorders: Congenital disorders of glycosylation (CDGs) are a group of rare genetic diseases caused by defects in the synthesis of glycans. Defects in the fucosylation pathway, such as LAD II, result in severe developmental and immunological problems.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to L-fucose in mammalian systems.

Table 1: Serum L-Fucose Levels in Health and Disease

| Condition | Analyte | Concentration (mg/dL) | Reference Population | Citation(s) |

| Healthy | Total L-Fucose | 5.01 ± 2.39 | Healthy Adults | [9] |

| Healthy | Total L-Fucose | 7.22 ± 0.26 | Healthy Adults | [10] |

| Healthy | Total L-Fucose | 9.1 ± 3.1 | Healthy Children | [11] |

| Oral Squamous Cell Carcinoma | Total L-Fucose | 25.57 ± 3.96 | OSCC Patients | [9] |

| Oral Cancer | Total L-Fucose | 46.63 ± 5.29 | Oral Cancer Patients | [10] |

Table 2: Binding Affinities of Fucosylated Ligands to Selectins

| Receptor | Ligand | Binding Affinity (KD) | Method | Citation(s) |

| P-Selectin | sLex analogue (TBC1269) | ~111.4 µM | Surface Plasmon Resonance | [2] |

| E-Selectin | sLex | ~1.1 - 2.0 mM | Transferred NOE NMR | [12] |

| L-Selectin | sLex | Low Affinity | Cell Adhesion Assay | [2] |

Table 3: Kinetic Parameters of Human α-1,6-Fucosyltransferase (FUT8)

| Acceptor Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Citation(s) |

| GDP-Fucose (Donor) | 14.56 ± 3.4 | 15.31 ± 0.6 | 1.051 | [13] |

| G0-Asn (Biantennary) | 113.1 ± 15.43 | 14.86 ± 0.5 | 0.131 | [13] |

| G0-Peptide | 133.1 ± 19.99 | 15.11 ± 0.6 | 0.114 | [13] |

| M5N2-Asn (High Mannose) | Not Determined | Not Active | Not Active | [13] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study L-fucose and fucosylation.

Metabolic Labeling of Fucosylated Glycans with Fucose Analogs

This protocol describes the metabolic incorporation of an alkyne-bearing fucose analog (FucAl) into cellular glycoproteins, followed by detection via copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Materials:

-

Mammalian cells of interest (e.g., HEK293T, CHO)

-

Complete cell culture medium

-

Peracetylated 6-alkynyl-fucose (Ac4FucAl)

-

DMSO (for stock solution)

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

BCA Protein Assay Kit

-

Azide-functionalized probe (e.g., Azide-PEG3-Biotin or Azide-Fluor 488)

-

Click chemistry reaction buffer components:

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

-

SDS-PAGE reagents

-

Western blotting reagents (membranes, antibodies, etc.)

-

Streptavidin-HRP (if using biotin probe)

Procedure:

-

Cell Culture and Labeling: a. Plate cells in appropriate culture vessels and allow them to adhere and reach ~70-80% confluency. b. Prepare a 100 mM stock solution of Ac4FucAl in DMSO. c. Dilute the Ac4FucAl stock solution in complete culture medium to a final concentration of 25-100 µM. As a negative control, treat a parallel set of cells with an equivalent volume of DMSO. d. Replace the medium on the cells with the FucAl-containing medium or control medium. e. Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO2).

-

Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction components. A typical reaction mixture (50 µL final volume) contains:

- Protein lysate (normalized by concentration)

- Azide probe (e.g., 100 µM Azide-PEG3-Biotin)

- TCEP (1 mM, freshly prepared)

- TBTA (100 µM)

- CuSO4 (1 mM) b. Vortex briefly to mix and incubate at room temperature for 1-2 hours, protected from light.

-

Analysis by SDS-PAGE and Western Blotting: a. Quench the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. b. Resolve the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. e. If using a biotinylated probe, incubate the membrane with Streptavidin-HRP (e.g., 1:5000 dilution in blocking buffer) for 1 hour. f. If using a fluorescent probe, the membrane can be imaged directly on a suitable fluorescence imager. g. Wash the membrane extensively with TBST (3 x 10 minutes). h. Detect the signal using an appropriate chemiluminescent substrate (for HRP) or by fluorescence imaging.

Analysis of Protein Fucosylation by Mass Spectrometry

This protocol provides a general workflow for identifying fucosylated glycopeptides from a complex protein mixture.

Materials:

-

Protein sample (e.g., cell lysate, purified glycoprotein)

-

Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., 10 mM Dithiothreitol, DTT)

-

Alkylating agent (e.g., 55 mM Iodoacetamide, IAA)

-

Trypsin (sequencing grade)

-

Enrichment materials (e.g., HILIC beads, lectin-agarose)

-

Endoglycosidases (e.g., PNGase F, Endo F3)

-

LC-MS/MS system (e.g., Orbitrap)

-

Glycoproteomics data analysis software (e.g., Byonic, pGlyco)

Procedure:

-

Protein Extraction, Reduction, and Alkylation: a. Solubilize and denature the protein sample in denaturation buffer. b. Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes. c. Alkylate cysteine residues by adding IAA and incubating for 20 minutes in the dark at room temperature.

-

Proteolytic Digestion: a. Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to < 2 M. b. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Glycopeptide Enrichment (Optional but Recommended): a. Acidify the peptide digest and desalt using a C18 solid-phase extraction (SPE) cartridge. b. Enrich for glycopeptides using HILIC SPE or lectin affinity chromatography (e.g., Aleuria aurantia lectin for fucosylated glycans).

-

Enzymatic Deglycosylation (for site-specific analysis): a. To specifically identify core fucosylated sites, treat the enriched glycopeptides sequentially with Endo F3 (cleaves between the two core GlcNAcs, leaving Fuc-GlcNAc at the asparagine) followed by PNGase F (which will not cleave the remaining Fuc-GlcNAc). This leaves a specific mass signature for core fucosylation.[5]

-

LC-MS/MS Analysis: a. Resuspend the final peptide/glycopeptide sample in LC-MS loading buffer (e.g., 0.1% formic acid in water). b. Inject the sample onto a nano-LC system coupled to a high-resolution mass spectrometer. c. Separate peptides using a suitable gradient (e.g., a 60-minute gradient of increasing acetonitrile with 0.1% formic acid). d. Acquire data in a data-dependent acquisition (DDA) mode, typically using higher-energy collisional dissociation (HCD) for fragmentation.

-

Data Analysis: a. Use specialized software to search the raw MS/MS data against a protein sequence database. b. The software should be configured to search for variable modifications corresponding to different glycan compositions, including fucose, as well as the specific mass tags left by enzymatic treatments (e.g., the Fuc-GlcNAc remnant). c. Manually validate identified fucosylated glycopeptides by inspecting the MS/MS spectra for characteristic oxonium ions (e.g., m/z 147.06 for fucose) and glycan-specific fragment ions.

Fucosyltransferase Activity Assay

This protocol describes a method to measure the activity of a fucosyltransferase, such as FUT8, using an HPLC-based method with a fluorescently labeled acceptor substrate.[8]

Materials:

-

Enzyme source (e.g., cell lysate from FUT-overexpressing cells, purified recombinant FUT)

-

Reaction buffer (e.g., 100 mM MES buffer, pH 6.5)

-

GDP-fucose (donor substrate)

-

Fluorescence-labeled acceptor substrate (e.g., pyridylaminated (PA) asialo-, agalacto-biantennary N-glycan, G0-PA)

-

Triton X-100

-

250 mM MnCl2

-

HPLC system with a fluorescence detector and a reverse-phase column (e.g., C18)

Procedure:

-

Enzyme Preparation: a. If using cell lysates, solubilize cells in a buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) and clarify by centrifugation.

-

Enzymatic Reaction: a. Set up the reaction mixture in a microcentrifuge tube. A typical 20 µL reaction includes:

- Reaction Buffer (to final 1x concentration)

- MnCl2 (10 mM final concentration)

- Triton X-100 (0.25% final concentration)

- GDP-fucose (e.g., 0.5 mM final concentration)

- Acceptor substrate (e.g., 50 µM G0-PA)

- Enzyme source (e.g., 5 µL of cell lysate) b. Incubate the reaction at 37°C for 1-4 hours. c. Terminate the reaction by boiling for 3 minutes.

-

HPLC Analysis: a. Centrifuge the terminated reaction to pellet any precipitate. b. Inject a portion of the supernatant (e.g., 10 µL) onto the HPLC system. c. Separate the substrate and the fucosylated product using a suitable gradient (e.g., an isocratic or gradient elution with an ammonium acetate buffer). d. Monitor the elution profile using a fluorescence detector (e.g., Ex: 320 nm, Em: 400 nm for PA-labeled glycans).

-

Quantification: a. The fucosylated product will elute at a different retention time than the unreacted substrate. b. Calculate the amount of product formed by integrating the area of the product peak and comparing it to a standard curve of the fucosylated product, if available, or by calculating the percentage conversion from the substrate peak area. c. Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.

Conclusion

L-fucose is a monosaccharide of profound importance in mammalian biology. Its incorporation into glycoconjugates is a key post-translational modification that governs a wide spectrum of cellular processes, from immune cell trafficking to the modulation of critical growth factor signaling pathways. The strong association between aberrant fucosylation and major human diseases like cancer has propelled this field to the forefront of biomedical research. The development of advanced analytical techniques and chemical biology tools continues to unravel the complexities of fucosylation, offering unprecedented opportunities for the discovery of novel biomarkers and the design of innovative therapeutic strategies. This guide provides a foundational resource for professionals in research and drug development, aiming to equip them with the technical knowledge and practical methodologies required to further explore and exploit the biological significance of L-fucose.

References

- 1. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. PSGL-1 decorated with sialyl Lewisa/x promotes high affinity binding of myeloma cells to P-selectin but is dispensable for E-selectin engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regional and cellular differences in fucosylation of glycomacromolecules in the mouse brain. A biochemical and autoradiographic study of early postnatal and adolescent animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to Metabolic Labeling with Sugars: Principles and Protocols for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the core principles and experimental methodologies of metabolic labeling with unnatural sugars. This document provides a comprehensive overview of the techniques, data analysis, and applications in cellular and molecular biology.

Introduction

Metabolic labeling with sugars, a cornerstone of metabolic glycoengineering (MGE), is a powerful technique that enables the study of glycans and glycoproteins in their native cellular environment. By introducing unnatural monosaccharides bearing bioorthogonal chemical reporters into cellular metabolic pathways, researchers can visualize, identify, and characterize glycoconjugates with high specificity and minimal perturbation to cellular processes. This "silent" labeling approach has revolutionized our understanding of glycosylation's role in health and disease, with significant implications for drug development and diagnostics.[1]

This guide provides a detailed exploration of the fundamental principles of metabolic sugar labeling, comprehensive experimental protocols for key techniques, and an overview of its applications, particularly in the context of cellular signaling.

Core Principles of Metabolic Glycoengineering

The central tenet of MGE is the cell's own biosynthetic machinery. Cells are cultured in the presence of a peracetylated, unnatural monosaccharide analog. The acetyl groups enhance cell permeability. Once inside the cell, endogenous enzymes remove the acetyl groups, and the unnatural sugar is processed through a natural metabolic pathway.[2][3] For example, N-azidoacetylmannosamine (Ac4ManNAz) is a precursor to sialic acid and is incorporated into the sialic acid biosynthesis pathway.[2][3]

These unnatural sugars are modified with a bioorthogonal chemical reporter, a functional group that is inert within the biological system but can undergo a highly specific chemical reaction with an exogenously supplied probe.[2] Commonly used bioorthogonal reporters include:

-

Azides (-N3): Small, metabolically stable, and highly selective in their reactivity.[2]

-

Alkynes (C≡CH): Another small and bioorthogonal handle used in "click chemistry" reactions.

-

Ketones (>C=O): Can react selectively with hydrazide and aminooxy derivatives.

Once the unnatural sugar is incorporated into a glycoprotein, the bioorthogonal reporter is displayed on the cell surface or within the cell. This reporter can then be covalently tagged with a probe for visualization (e.g., a fluorophore) or enrichment (e.g., biotin).[2]

Bioorthogonal Ligation Reactions

Two primary classes of bioorthogonal reactions are employed to label the incorporated chemical reporters:

-

Click Chemistry: This term broadly refers to reactions that are modular, wide in scope, give high yields, and are easy to perform. In the context of metabolic labeling, it most often refers to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific but the copper catalyst can be toxic to living cells.[4] To circumvent this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed, which utilizes strained cyclooctynes that react with azides without the need for a copper catalyst.[4]

-

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine. The classic Staudinger reaction produces an aza-ylide which is unstable in water. The modified Staudinger ligation, developed for biological applications, incorporates an electrophilic trap on the phosphine to yield a stable amide bond.[5][6] This reaction is highly specific and biocompatible.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments in metabolic labeling with sugars.

Synthesis of Azido Sugars

Detailed protocols for the synthesis of commonly used azido sugars such as N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz) are available in the literature. These syntheses can typically be completed in approximately one week.[7]

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cells with peracetylated azido sugars.

Materials:

-

Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cell culture plates

-

CO2 incubator

Procedure:

-

Preparation of Azido Sugar Solution: Dissolve the peracetylated azido sugar in a suitable solvent like DMSO or ethanol to create a stock solution. For example, a 300 µM stock solution can be prepared by dissolving 1 mg of the azido sugar in 7.75 ml of ethanol.[3]

-

Cell Seeding: Seed cells in a culture plate at a density that will allow for logarithmic growth during the incubation period. For a six-well plate, seed approximately 6 x 10^5 cells per well in 3 ml of medium.[3]

-

Incubation with Azido Sugar: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration. A typical starting concentration is 50 µM.[3][8]

-

Incubation: Incubate the cells in a CO2 incubator at 37°C for 48-72 hours. The optimal incubation time may vary depending on the cell line and the specific sugar analog.[3]

-

Harvesting Cells: After incubation, transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 100 x g for 5 minutes.[3]

-

Washing: Decant the medium and wash the cell pellet twice with PBS, with a centrifugation step after each wash, to remove any unincorporated azido sugar.[3]

Bioorthogonal Ligation Reactions

Materials:

-

Metabolically labeled cells

-

Lysis buffer (e.g., RIPA buffer)

-

Alkyne-probe (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

Procedure:

-

Cell Lysis: Lyse the washed cells in an appropriate lysis buffer on ice.

-

Prepare Click Reaction Cocktail: In a microfuge tube, prepare the click reaction cocktail. For a 200 µL final reaction volume, the components can be added in the following order:

-

Protein lysate (50 µL of 1-5 mg/mL)

-

PBS buffer (100 µL)

-

Alkyne detection reagent (e.g., 4 µL of a stock solution for a final concentration of 20 µM)

-

THPTA solution (10 µL of 100 mM)

-

CuSO4 solution (10 µL of 20 mM)

-

Sodium ascorbate solution (10 µL of 300 mM, freshly prepared)[9]

-

-

Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.[9]

-

Analysis: The labeled proteins can then be analyzed by methods such as SDS-PAGE and in-gel fluorescence or Western blotting.

Materials:

-

Metabolically labeled cells

-

Cyclooctyne-probe (e.g., DBCO-fluorophore)

-

Cell culture medium or PBS

Procedure:

-

Cell Preparation: After metabolic labeling, wash the cells with PBS.

-

Incubation with Cyclooctyne-Probe: Add the cyclooctyne-probe to the cells in culture medium or PBS at a final concentration typically ranging from 10-100 µM.

-

Incubation: Incubate the cells for 1-2 hours at 37°C.

-

Washing: Wash the cells with PBS to remove the unreacted probe.

-

Analysis: The labeled cells can be visualized directly by fluorescence microscopy or analyzed by flow cytometry.

Materials:

-

Metabolically labeled cells

-

Phosphine-probe (e.g., phosphine-FLAG)

-

Cell culture medium or PBS

Procedure:

-

Cell Preparation: After metabolic labeling, wash the cells with PBS.

-

Incubation with Phosphine-Probe: Add the phosphine-probe to the cells in culture medium or PBS. A typical concentration for a phosphine-FLAG probe is 250 µM.[3]

-

Incubation: Incubate the cells for 1-2 hours at room temperature or 37°C.[3]

-

Washing: Pellet the cells by centrifugation and wash with PBS to remove the unreacted probe.[3]

-

Analysis: The labeled cells can be lysed and analyzed by Western blot using an anti-FLAG antibody.

Quantitative Data and Analysis

The efficiency of metabolic labeling can be quantified using various methods, providing valuable insights into glycosylation dynamics.

| Unnatural Sugar | Cell Line | Concentration (µM) | Incubation Time (h) | Labeling Efficiency/Metric | Reference |

| Ac4ManNAz | A549 | 10 | 72 | Sufficient for cell tracking | [10] |

| Ac4ManNAz | A549 | 50 | 72 | Reduced cell proliferation and migration | [10] |

| Ac4GalNAz | CHO | Not specified | Not specified | 30-fold higher fluorescence than background | [2] |

| Ac4GlcNAz | Not specified | 25-75 | Not specified | Recommended concentration range | [11] |

| Ac4ManNAz | MDA-MB-231 | 50 | 72 | Highest MFI among Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz | [8] |

| Ac4GalNAz | MDA-MB-231 | 50 | 72 | Moderate MFI | [8] |

| Ac4GlcNAz | MDA-MB-231 | 50 | 72 | Lower MFI | [8] |

Table 1: Comparison of Labeling Efficiencies with Different Unnatural Sugars. MFI: Mean Fluorescence Intensity.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams provide a clear visual representation of experimental workflows and the complex signaling pathways influenced by metabolic glycoengineering.

Caption: Experimental workflow for metabolic labeling of glycoproteins.

References

- 1. Efficient synthesis and enzymatic extension of an N-GlcNAz asparagine building block - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Staudinger Ligation [sigmaaldrich.com]

- 6. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]

- 7. Hyper- O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 10. NFκB activation is associated with its O-GlcNAcylation state under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ac4GlcNAz, Azide-containing Monosaccharides - Jena Bioscience [jenabioscience.com]

Methodological & Application

Application Notes and Protocols for Quantitative Analysis of Fucosylation Using Stable Isotopes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation, the addition of fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, notably cancer, making the quantitative analysis of fucosylation a vital tool in biomarker discovery and the development of therapeutic glycoproteins.[2] Stable isotope labeling, coupled with mass spectrometry (MS), offers a powerful and precise approach for the quantitative analysis of fucosylation.[3]

This document provides detailed application notes and protocols for the quantitative analysis of fucosylation using stable isotope labeling strategies. It covers metabolic labeling, chemoenzymatic labeling, and chemical labeling techniques, providing researchers with the necessary information to implement these methods in their own laboratories.

Quantitative Fucosylation Analysis Strategies

Several strategies employing stable isotopes can be used for the quantitative analysis of fucosylation. The choice of method depends on the specific research question, sample type, and available instrumentation.

-

Metabolic Labeling: In this approach, cells are cultured in media containing a stable isotope-labeled fucose analog.[4][5] This "heavy" fucose is incorporated into newly synthesized glycans, allowing for the differentiation and quantification of fucosylated glycoproteins between different cell populations or conditions.[5]

-

Chemoenzymatic Labeling: This method involves the use of enzymes to transfer a stable isotope-labeled sugar to a specific glycan structure. For instance, a fucosyltransferase can be used to add a "heavy" fucose to a non-fucosylated glycan.

-

Chemical Labeling: This strategy involves the chemical derivatization of glycans with a stable isotope-labeled reagent. A common method is permethylation, where all free hydroxyl groups on a glycan are methylated using isotopically labeled methyl iodide.[6][7]

Experimental Protocols

Protocol 1: Metabolic Labeling of Fucosylated Glycoproteins

This protocol describes the metabolic labeling of cells in culture with an alkyne-bearing fucose analog for subsequent quantitative analysis.[8]

Materials:

-

Cell culture medium appropriate for the cell line of interest

-

Fetal Bovine Serum (FBS)

-

Alkyne-bearing fucose analog (e.g., 6-alkynyl-fucose)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Azide-biotin tag

-

Click chemistry reaction buffer (e.g., containing copper (II) sulfate, THPTA, and sodium ascorbate)

-

Streptavidin-agarose beads

-

Trypsin

-

Mass spectrometer

Procedure:

-

Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard culture medium with a medium containing the alkyne-bearing fucose analog (e.g., 100 µM). A parallel culture should be maintained in a standard medium as a negative control. Incubate the cells for 24-72 hours to allow for the incorporation of the analog into glycoproteins.[8]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing a protease inhibitor cocktail.

-

Click Chemistry Reaction: To the cell lysate, add the azide-biotin tag and the click chemistry reaction buffer. Incubate for 1-2 hours at room temperature to covalently link the biotin tag to the alkyne-labeled fucosylated glycoproteins.[8]

-

Enrichment of Fucosylated Glycoproteins: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotin-tagged glycoproteins.

-

Washing and Elution: Wash the beads several times with PBS to remove non-specifically bound proteins. Elute the captured glycoproteins using a suitable elution buffer.

-

Tryptic Digestion: The enriched glycoproteins are then subjected to in-solution or in-gel tryptic digestion to generate peptides for MS analysis.[9]

-

Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS. The relative abundance of fucosylated glycopeptides from different samples can be determined by comparing the signal intensities of the "light" (unlabeled) and "heavy" (labeled) peptide pairs.

Protocol 2: Quantitative Analysis using Isotopic Permethylation

This protocol details the relative quantification of N-glycans using stable isotopic permethylation.[6][7]

Materials:

-

PNGase F

-

Sodium phosphate buffer

-

Iodomethane ("light," CH3I) and stable isotope-labeled iodomethane ("heavy," e.g., 13CH3I or CD3I)[6]

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Water

-

C18 solid-phase extraction (SPE) cartridges

-

Mass spectrometer

Procedure:

-

Release of N-Glycans: Glycoproteins are denatured and then incubated with PNGase F overnight at 37°C to release the N-glycans.[7]

-

Permethylation: The released glycans from two different samples are separately permethylated. One sample is permethylated with "light" iodomethane, and the other with "heavy" iodomethane in a mixture of DMSO and NaOH.[7][10]

-

Reaction Quenching and Extraction: The permethylation reaction is quenched with water, and the permethylated glycans are extracted with dichloromethane. The organic layer is washed with water and then dried.

-

Sample Pooling and Purification: The "light" and "heavy" permethylated glycan samples are mixed in a 1:1 ratio. The pooled sample is then purified using a C18 SPE cartridge.

-

Mass Spectrometry Analysis: The purified permethylated glycans are analyzed by LC-MS/MS. The relative quantification of each glycan is determined by comparing the peak areas or intensities of the "light" and "heavy" isotopic pairs in the mass spectrum.[6]

Data Presentation

Quantitative data from stable isotope labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize the results.

Table 1: Relative Quantification of Fucosylated Glycoproteins in Cancer vs. Control Cells using Metabolic Labeling.

| Glycoprotein | Peptide Sequence | Fold Change (Cancer/Control) | p-value |

| Protein A | (K)ASDFGLAN(Fuc)R | 2.5 | 0.012 |

| Protein B | (R)YGTN(Fuc)VSK | 3.1 | 0.005 |

| Protein C | (K)LLTGN(Fuc)DR | -1.8 | 0.023 |

Table 2: Relative Abundance of N-Glycan Structures Determined by Isotopic Permethylation.

| Glycan Composition | Structure | Relative Abundance (%) - Condition A | Relative Abundance (%) - Condition B | Fold Change (B/A) |

| Hex5HexNAc4Fuc1 | Complex, biantennary, core-fucosylated | 35.2 ± 2.1 | 55.8 ± 3.4 | 1.58 |

| Hex6HexNAc5Fuc1 | Complex, triantennary, core-fucosylated | 15.7 ± 1.5 | 10.1 ± 1.2 | 0.64 |

| Hex5HexNAc4Fuc2 | Complex, biantennary, doubly-fucosylated | 8.9 ± 0.9 | 18.2 ± 1.8 | 2.04 |

Visualizations

Fucosylation Biosynthesis and Signaling Pathway

Fucosylation plays a key role in various signaling pathways, including those mediated by growth factor receptors like EGFR and TGF-β receptor, as well as the Notch signaling pathway.[11][12][13] Alterations in fucosylation can impact receptor-ligand interactions, receptor dimerization, and downstream signaling cascades.[11]

Caption: Fucosylation biosynthesis and its impact on cell signaling pathways.

Experimental Workflow for Quantitative Fucosylation Analysis

The following diagram illustrates a general workflow for the quantitative analysis of fucosylation using stable isotope labeling and mass spectrometry.[14][15]

Caption: General workflow for quantitative fucosylation analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-plex LC-MS/MS Analysis of Permethylated N-glycans Achieved by Using Stable Isotopic Iodomethane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COMPARATIVE GLYCOMIC PROFILING OF ISOTOPICALLY PERMETHYLATED N-GLYCANS BY LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 12. Identification of α1,2-fucosylated signaling and adhesion molecules in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Quantitative Investigation of Fucosylated Serum Glycoproteins with Application to Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improving glycoproteomic analysis workflow by systematic evaluation of glycopeptide enrichment, quantification, mass spectrometry approach, and data analysis strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (-)-Fucose-¹³C-3 in Cancer Biomarker Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alterations in cellular glycosylation are a hallmark of cancer, with changes in fucosylation being particularly prominent in tumor progression and metastasis. Fucosylated glycans on the cell surface play critical roles in cell signaling, cell-cell adhesion, and interactions with the tumor microenvironment. The ability to quantitatively measure changes in fucosylation can therefore provide invaluable insights into cancer biology and lead to the discovery of novel biomarkers for diagnosis, prognosis, and therapeutic targeting.

(-)-Fucose-¹³C-3 is a stable isotope-labeled version of L-fucose, the biologically active form of this deoxyhexose sugar. When introduced to cancer cells in culture, (-)-Fucose-¹³C-3 is metabolized through the fucose salvage pathway and incorporated into glycoproteins and other glycoconjugates. The heavy isotope label allows for the sensitive and specific tracking and quantification of fucosylated species by mass spectrometry. This enables a direct comparison of fucosylation levels between different cell populations, such as cancerous versus non-cancerous cells, or treated versus untreated cells. These application notes provide an overview and detailed protocols for the use of (-)-Fucose-¹³C-3 in cancer biomarker discovery.

Principle of the Method

The core principle involves the metabolic labeling of cancer cells with (-)-Fucose-¹³C-3. The labeled fucose is converted intracellularly to GDP-¹³C-fucose, the nucleotide sugar donor for fucosyltransferases. These enzymes then transfer the ¹³C-labeled fucose onto nascent glycan chains on proteins and lipids. Following labeling, cellular components are harvested, and the glycans are analyzed, typically by mass spectrometry. The mass shift introduced by the ¹³C isotope allows for the differentiation and relative quantification of fucosylated glycans from different experimental conditions.

Applications

-

Identification of Aberrantly Fucosylated Glycoproteins: Compare the fucosylation patterns of proteins from cancer cells and normal control cells to identify specific glycoproteins with altered fucosylation.

-

Biomarker Discovery: Identify fucosylated glycoproteins that are overexpressed or uniquely present in cancer cells, which can serve as potential biomarkers for early detection, prognosis, or as therapeutic targets.

-

Monitoring Therapeutic Efficacy: Assess the effect of anti-cancer drugs on fucosylation pathways by quantifying changes in the incorporation of (-)-Fucose-¹³C-3.

-

Studying Fucosyltransferase Activity: Investigate the activity of specific fucosyltransferases (FUTs) by tracing the incorporation of the labeled fucose into their target glycans.

Data Presentation

Table 1: Relative Abundance of Fucosylated Glycans in Pancreatic Cancer Cell Lines

The following table is an example of how quantitative data from a metabolic labeling experiment can be presented. This hypothetical data is based on findings that show increased fucosylation in certain cancer cell lines.

| Glycan Composition | Pancreatic Cancer Cell Line A (Relative Abundance) | Normal Pancreatic Duct Epithelial Cell Line (Relative Abundance) | Fold Change (Cancer/Normal) |

| Core-fucosylated biantennary | 1.00 | 1.00 | 1.0 |

| Fucosylated sialyl-Lewis X | 2.50 | 0.80 | 3.1 |

| Di-fucosylated triantennary | 1.80 | 0.50 | 3.6 |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cancer Cells with (-)-Fucose-¹³C-3

This protocol describes the general procedure for metabolically labeling cultured cancer cells. Specific concentrations and incubation times may need to be optimized for different cell lines.

Materials:

-

Cancer cell line of interest and appropriate culture medium

-

Normal (non-cancerous) cell line for comparison

-

(-)-Fucose-¹³C-3 (sterile solution)

-

Phosphate-buffered saline (PBS), sterile

-

Cell scrapers

-

Centrifuge

Procedure:

-

Cell Culture: Culture cancer and normal cells in their respective recommended media until they reach approximately 70-80% confluency.

-

Preparation of Labeling Medium: Prepare fresh culture medium supplemented with (-)-Fucose-¹³C-3. A starting concentration of 50-100 µM is recommended, but this should be optimized. For the control (unlabeled) cells, prepare the same medium without the addition of the labeled fucose.

-

Metabolic Labeling:

-

Aspirate the old medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The incubation time should be optimized to allow for sufficient incorporation of the label without causing cytotoxicity.

-

-

Cell Harvesting:

-

After the incubation period, aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate or scrape them into a tube with ice-cold PBS.

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cell pellet once more with ice-cold PBS.

-

The cell pellet can be stored at -80°C until further processing.

-

Protocol 2: Analysis of ¹³C-Fucose Labeled Glycoproteins by Mass Spectrometry

This protocol provides a general workflow for the analysis of metabolically labeled glycoproteins.

Materials:

-

Labeled and unlabeled cell pellets from Protocol 1

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

PNGase F (for N-glycan release)

-

Solid-phase extraction (SPE) cartridges for glycan cleanup

-

Derivatization reagents (e.g., for permethylation or fluorescent labeling, optional)

-

Mass spectrometer (e.g., MALDI-TOF/TOF or LC-ESI-MS/MS)

Procedure:

-

Protein Extraction:

-

Resuspend the cell pellets in lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

Glycan Release:

-

Take an equal amount of protein from each sample.

-

Denature the proteins (e.g., by heating).

-

Add PNGase F to release N-linked glycans and incubate according to the manufacturer's instructions.

-

-

Glycan Cleanup:

-

Purify the released glycans from proteins and other contaminants using SPE cartridges (e.g., graphitized carbon).

-

-

Sample Preparation for Mass Spectrometry:

-

The purified glycans can be analyzed directly or after derivatization. Permethylation is a common derivatization method that improves ionization efficiency and provides more detailed structural information.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples by mass spectrometry. The instrument will detect pairs of signals for each fucosylated glycan, one corresponding to the unlabeled glycan and another shifted by the mass of the incorporated ¹³C isotopes.

-

-

Data Analysis:

-

Identify the fucosylated glycans based on their mass-to-charge ratio (m/z).

-

Quantify the relative abundance of each fucosylated glycan in the labeled versus unlabeled samples by comparing the peak intensities of the isotopic pairs.

-

Visualization of Key Processes

Fucose Metabolism and Incorporation into Glycoproteins

Caption: Metabolic pathway of (-)-Fucose-¹³C-3 incorporation into glycoproteins.

Experimental Workflow for Biomarker Discovery

Caption: Workflow for cancer biomarker discovery using (-)-Fucose-¹³C-3.

Signaling Pathways Influenced by Fucosylation

Caption: Key signaling pathways modulated by protein fucosylation in cancer.

Application Notes and Protocols for Studying Protein Glycosylation Dynamics with 13C Fucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Alterations in glycosylation patterns, particularly fucosylation, are increasingly recognized as hallmarks of various physiological and pathological states, including cancer and inflammatory diseases.[1] Studying the dynamics of protein fucosylation—the rates of fucose incorporation and turnover—provides invaluable insights into the underlying biological processes and offers potential avenues for biomarker discovery and therapeutic development.

This document provides a detailed guide for investigating protein glycosylation dynamics using stable isotope labeling with 13C-labeled L-fucose. By metabolically incorporating 13C fucose into newly synthesized glycoproteins, researchers can trace the flux of this monosaccharide through cellular pathways and quantify changes in fucosylation over time using mass spectrometry.

Signaling Pathways

The Cellular Protein Fucosylation Pathway

Protein fucosylation is primarily mediated by two interconnected pathways: the de novo synthesis pathway and the salvage pathway.[2] Both pathways converge to produce the nucleotide sugar donor, GDP-fucose, which is then utilized by fucosyltransferases in the Golgi apparatus to modify glycoproteins.[3][4]

-

De Novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose through a series of enzymatic reactions.[2][5]

-

Salvage Pathway: This pathway utilizes extracellular fucose or fucose recycled from lysosomal degradation of glycoproteins to generate GDP-fucose.[2][3] When cells are supplied with exogenous 13C-L-fucose, it is primarily utilized through the salvage pathway.

Caption: Cellular pathways for protein fucosylation.

Experimental Workflow

The general workflow for studying protein glycosylation dynamics with 13C fucose involves several key steps, from metabolic labeling of cells to mass spectrometric analysis and data interpretation.

Caption: General experimental workflow.

Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with 13C-L-Fucose

This protocol describes the metabolic incorporation of 13C-L-fucose into glycoproteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

13C-L-Fucose (e.g., [U-13C6]-L-fucose)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 70-80%) in their standard growth medium.

-

Labeling Medium Preparation: Prepare fresh complete culture medium supplemented with 13C-L-fucose. The final concentration of 13C-L-fucose can range from 50 µM to 200 µM, depending on the cell line and experimental goals. A titration experiment is recommended to determine the optimal concentration.

-

Metabolic Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the 13C-L-fucose-containing medium to the cells.

-

Incubate the cells for the desired period. For dynamic studies, a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended.

-

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to the plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-